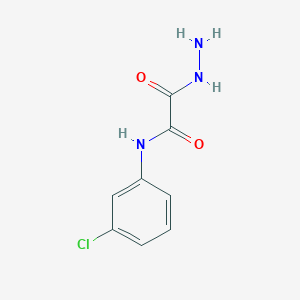

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide is a useful research compound. Its molecular formula is C8H8ClN3O2 and its molecular weight is 213.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide and its derivatives have shown significant promise in antimicrobial and antifungal applications. Studies have highlighted the synthesis of various derivatives with substantial antimicrobial and antifungal activities. For instance, Kumar and Mishra (2015) synthesized novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, demonstrating significant antimicrobial as well as antifungal activity (Kumar & Mishra, 2015). Similarly, Mogilaiah et al. (2009) reported the synthesis of acetophenone 3-(3-chlorophenyl)-1,8-naphthyridin-2-ylhydrazones, which exhibited notable antibacterial activity (Mogilaiah, Vidya, Kavitha, & Kumar, 2009).

Potential Insecticidal Agents

The compound and its derivatives have also been investigated for their potential as insecticidal agents. Rashid et al. (2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, testing their efficacy against the cotton leafworm, Spodoptera littoralis. Some of these compounds exhibited excellent results, highlighting their potential in agricultural applications (Rashid et al., 2021).

Therapeutic Applications

In the realm of therapeutics, the compound's derivatives have been explored for treating various conditions. Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative of N-(2-chlorophenyl)-acetamide for its efficacy in treating Japanese encephalitis. The study found significant antiviral and antiapoptotic effects in vitro, indicating potential therapeutic applications (Ghosh et al., 2008).

Photovoltaic Efficiency Modeling

Research by Mary et al. (2020) explored the photochemical and thermochemical properties of benzothiazolinone acetamide analogs. These studies indicated the potential use of such compounds in dye-sensitized solar cells (DSSCs) due to their favorable light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Nonlinear Optical Properties

Castro et al. (2017) conducted theoretical investigations to determine the nonlinear optical properties of two organic crystal structures of related acetamide derivatives. Their findings suggest these crystals could be suitable for use in photonic devices, optical switches, and energy applications (Castro et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide are associated with the HIF-1 signaling pathway . This pathway plays a crucial role in cellular responses to hypoxia, including cell survival, glucose metabolism, and angiogenesis .

Mode of Action

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide interacts with its targets by binding to them with high affinity . This interaction can modulate the activity of the target proteins, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The compound affects the HIF-1 signaling pathway . This pathway is crucial for cellular responses to hypoxia. When this pathway is modulated, it can lead to changes in various downstream effects, including cell survival, glucose metabolism, and angiogenesis .

Pharmacokinetics

Similar compounds are known to have various adme (absorption, distribution, metabolism, and excretion) properties that can impact their bioavailability

Result of Action

The molecular and cellular effects of N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide’s action are primarily related to its modulation of the HIF-1 signaling pathway . By interacting with this pathway, the compound can influence various cellular processes, including cell survival, glucose metabolism, and angiogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide. For example, the compound’s effectiveness can be influenced by factors such as temperature and pH . Additionally, the presence of other substances in the environment can impact the compound’s stability and action .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-5-2-1-3-6(4-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAMOGDZFFDBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)

![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)